molecular formula C15H13NO3 B1665970 Amfenac CAS No. 51579-82-9

Amfenac

カタログ番号 B1665970
CAS番号: 51579-82-9
分子量: 255.27 g/mol
InChIキー: SOYCMDCMZDHQFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amfenac, also known as 2-amino-3-benzoylbenzeneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with an acetic acid moiety . It is used for research purposes and not for medicinal or household use .


Molecular Structure Analysis

Amfenac has a chemical formula of C15H13NO3 and a molar mass of 255.273 g/mol . The IUPAC name for Amfenac is (2-Amino-3-benzoylphenyl)acetic acid . The InChI key is SOYCMDCMZDHQFP-UHFFFAOYSA-N .

科学的研究の応用

Application in Ophthalmology

Amfenac has been used in the field of ophthalmology, specifically in the treatment of rhegmatogenous retinal detachment .

  • Summary of the Application : Amfenac, in combination with simvastatin, was studied for its effects on ARPE-19 cells under inflammatory conditions . The aim was to prevent re-detachment and proliferative vitreoretinopathy after rhegmatogenous retinal detachment surgery .
  • Methods of Application : ARPE-19 cells were pre-treated with simvastatin and/or amfenac for 24 hours, after which interleukin (IL)-1α or IL-1β was added for another 24 hours . Various parameters were then determined .
  • Results : Amfenac reduced IL-8 and MCP-1 release but increased ROS production . Together with simvastatin, it reduced the release of IL-6, IL-8, and MCP-1 cytokines as well as NF-κB activity but increased the VEGF release upon inflammation in ARPE-19 cells .

Application in Analgesia

Amfenac has been used in the field of analgesia, specifically in the treatment of corneal pain .

  • Summary of the Application : The analgesic efficacy of Amfenac was compared with other nonsteroidal anti-inflammatory drugs (NSAIDs) on corneal sensory nerve fibers responding to chemical irritation .
  • Methods of Application : The response of thin myelinated polymodal nociceptor fibers to mechanical and acidic stimulation was recorded before and at various times after topical application of Amfenac .
  • Results : Amfenac exhibited a more rapid and a slightly more pronounced effect on spontaneous and CO2-evoked activity than other NSAIDs . It did not affect the responsiveness of corneal mechanonociceptor or cold receptor fibers .

Application in Pharmacokinetics

Amfenac has been used in the field of pharmacokinetics, specifically in the study of the efficacy of topically applied nonsteroidal anti-inflammatory drugs (NSAIDs) in the retinochoroidal tissues of rabbits .

  • Summary of the Application : The cyclooxygenase (COX) inhibitory activity of Amfenac was determined .
  • Methods of Application : The study involved the evaluation of the pharmacokinetics and efficacy of topically applied NSAIDs in the retinochoroidal tissues of rabbits .
  • Results : The specific results of this study were not detailed in the source .

Application in Corneal Analgesia

Amfenac has been used in the field of analgesia, specifically in the treatment of corneal pain .

  • Summary of the Application : The corneal analgesic efficacy of the nonsteroidal anti-inflammatory drugs (NSAIDs) nepafenac, diclofenac, and ketorolac was compared, and the possibility that their inhibitory effects on corneal polymodal nociceptor fiber activity are partly mediated by a decrease in sodium currents was evaluated .
  • Methods of Application : The response of thin myelinated polymodal nociceptor fibers to mechanical and acidic stimulation was recorded before and at various times after topical application of the vehicle or of nepafenac .
  • Results : Nepafenac exhibited a more rapid and a slightly more pronounced effect on spontaneous and CO2-evoked activity than did diclofenac and ketorolac and did not affect the responsiveness of corneal mechanonociceptor or cold receptor fibers .

Application in Eye Inflammation Treatment

Amfenac has been used in the field of pharmacology, specifically in the treatment of eye inflammation .

  • Summary of the Application : The aim of this study was to design and evaluate novel cyclodextrin (CD)-based aggregate formulations to efficiently deliver nepafenac topically to the eye structure, to treat inflammation and increase nepafenac levels in the posterior segment, thus attenuating the response of inflammatory mediators .
  • Methods of Application : The physicochemical properties of nine aggregate formulations containing nepafenac/γ-CD/hydroxypropyl-β (HPβ)-CD complexes as well as their rheological properties, mucoadhesion, ocular irritancy, corneal and scleral permeability, and anti-inflammatory activity were investigated in detail .
  • Results : Formulations containing carboxymethyl cellulose (CMC) showed greater anti-inflammatory activity, even higher than the commercial formulation, Nevanac® 0.3% .

Application in Cataract Surgery

Amfenac has been used in the field of ophthalmology, specifically in the treatment of inflammation associated with cataract surgery .

  • Summary of the Application : The drug is formulated as a suspension applied by the topical ocular route, and is intended for the prevention and treatment of pain and inflammation associated with cataract surgery .
  • Methods of Application : The drug is applied topically to the eye as a suspension .
  • Results : The application of Amfenac helps in reducing inflammation and pain associated with cataract surgery .

Safety And Hazards

Amfenac should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

特性

IUPAC Name

2-(2-amino-3-benzoylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYCMDCMZDHQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61618-27-7 (mono-hydrochloride salt), 61941-56-8 (mono-hydrochloride salt)
Record name Amfenac [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90199533
Record name Amfenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amfenac

CAS RN

51579-82-9
Record name Amfenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51579-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amfenac [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amfenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 51579-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amfenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28O5C1J38A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1.0 g. (0.004 mole) of 7-benzoylindolin-2-one was added to 30 ml. of 3N sodium hydroxide and the basic solution was refluxed for 45 minutes under nitrogen. The mixture was filtered and the filtrate was neutralized with glacial acetic acid. The precipitate was filtered off, washed with water and dried. The material melted at 122° C. (dec.). The yield was 0.8 g. (72%).
Quantity
0.004 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amfenac
Reactant of Route 2
Amfenac
Reactant of Route 3
Reactant of Route 3
Amfenac
Reactant of Route 4
Amfenac
Reactant of Route 5
Reactant of Route 5
Amfenac
Reactant of Route 6
Amfenac

Citations

For This Compound
1,010
Citations
T Walters, M Raizman, P Ernest, J Gayton… - Journal of Cataract & …, 2007 - Elsevier
… report similar inhibitory activity of amfenac against either COX isoform, the current study found that amfenac was more active against COX-2. This highlights an important point when …
Number of citations: 181 www.sciencedirect.com
SE Yanni, ML Clark, R Yang, DP Bingaman… - Brain research …, 2010 - Elsevier
… In the eye, nepafenac is converted to amfenac, which has unique time-… of amfenac to inhibit discrete aspects of the angiogenic cascade in vitro, and to test the efficacy of amfenac and …
Number of citations: 46 www.sciencedirect.com
J Ruiz, M López, J Milà, E Lozoya, JJ Lozano… - Journal of Computer …, 1993 - Springer
The new nonsteroidal antiinflammatory drug (NSAID) arylacetic amfenac (2-amino-3-benzoylphenylacetic acid) and 19 substituted derivatives were studied in order to correlate the …
Number of citations: 43 link.springer.com
BF Fernandes, JC Marshall, S Di Cesare, P Logan… - Eye, 2008 - nature.com
… The radiosensitivity of UM cell lines was increased by the administration of amfenac, the active metabolite of nepafenac. There appears to be a radioprotective effect of amfenac on …
Number of citations: 14 www.nature.com
T HIRANUMA, S KATO, M HACHISU - Journal of pharmacobio …, 1988 - jstage.jst.go.jp
… Amfenac Na is a new non-steroidal analgesic anti-inflammatory drug which is clinically … In this paper, amfenac Na is studied on the bradykinin induced-flexor reflex and the simultaneous …
Number of citations: 6 www.jstage.jst.go.jp
JE Chastain, ME Sanders, MA Curtis… - Experimental eye …, 2016 - Elsevier
… amfenac to the posterior segment of the eye. This article evaluates the ocular distribution of nepafenac and amfenac … Nepafenac and amfenac concentrations in harvested ocular tissues …
Number of citations: 47 www.sciencedirect.com
M Argun, L Tök, AC Uğuz, Ö Çelik, ÖY Tök… - Eye, 2014 - nature.com
… of amfenac between 100 μm and 10 nM. The toxic effect of amfenac on MTT started at 100 μM at 12 h incubation. Hence, we determined to use amfenac in 1 μM dosage during 24 h. …
Number of citations: 46 www.nature.com
AK Jain, CC Hunley, J Kuebel… - … : The Journal of …, 1986 - Wiley Online Library
… efficacy of one oral dose of amfenac 100 mg compared to aspirin … Analgesic effects of amfenac were significantly superior to … Compared with aspirin 600 mg, amfenac 100 mg provided …
JD Sheppard, PC Cockrum, A Justice… - Ophthalmology and …, 2018 - Springer
… This study evaluated diclofenac, amfenac and bromfenac … cyclooxygenase isoform: bromfenac > amfenac > diclofenac (ranked … The C max of diclofenac, bromfenac, and amfenac in the …
Number of citations: 15 link.springer.com
AA Benjamine, BA Lucie, YK Denis… - Computational …, 2019 - scirp.org
… of diclofenac, bromfenac and amfenac, in order to compare their … is more acid than bromfenac and amfenac. The results from … than amfenac, which is more reactive than diclofenac. …
Number of citations: 4 www.scirp.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。